molecular formula C22H27N3O5 B2387392 Isobutyl 5-(4-methoxyphenyl)-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate CAS No. 868144-34-7

Isobutyl 5-(4-methoxyphenyl)-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate

Cat. No. B2387392
CAS RN: 868144-34-7
M. Wt: 413.474
InChI Key: YNMVFGBUQCXGGB-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrimidine . Pyrimidine and its derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity .


Synthesis Analysis

While specific synthesis methods for this compound were not found, pyrimidine derivatives are often synthesized through various methods involving heterocyclic compounds .

Scientific Research Applications

Neuroprotection

Neuroprotection aims to preserve neuronal function and structure, making it crucial for treating neurodegenerative diseases like Alzheimer’s, Parkinson’s, and ischemic stroke . ZA3-ZA5 exhibits promising neuroprotective properties by reducing endoplasmic reticulum (ER) stress and apoptosis in human neuronal cells. It achieves this by downregulating the ER chaperone BIP and inhibiting cleaved caspase-3 expression.

Future Directions

As this compound is a pyrimidine derivative, future research could focus on exploring its potential biological activities, such as antiviral, anticancer, antioxidant, and antimicrobial effects . Further studies could also aim to elucidate its mechanism of action and synthesize it using various methods involving heterocyclic compounds .

properties

IUPAC Name

2-methylpropyl 5-(4-methoxyphenyl)-1,3,7-trimethyl-2,4-dioxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O5/c1-12(2)11-30-21(27)16-13(3)23-19-18(20(26)25(5)22(28)24(19)4)17(16)14-7-9-15(29-6)10-8-14/h7-10,12,17,23H,11H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNMVFGBUQCXGGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C2=C(N1)N(C(=O)N(C2=O)C)C)C3=CC=C(C=C3)OC)C(=O)OCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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